An In-Depth Technical Guide to 6-Chloro-7-deazaguanine: Chemical Structure, Properties, and Biological Context
An In-Depth Technical Guide to 6-Chloro-7-deazaguanine: Chemical Structure, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-7-deazaguanine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class of molecules. As a derivative of 7-deazaguanine (B613801), it is an analog of the natural purine (B94841) base guanine, with the nitrogen atom at position 7 replaced by a carbon atom. This modification significantly alters its electronic properties and potential for biological interactions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological context of 6-Chloro-7-deazaguanine. It is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery who may utilize this compound as a chemical intermediate or a reference compound in their studies.
Chemical Structure and Properties
6-Chloro-7-deazaguanine, with the IUPAC name 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a chlorinated derivative of 7-deazaguanine.[1] The core of the molecule is a pyrrolo[2,3-d]pyrimidine bicyclic system. The presence of a chlorine atom at the 6-position and an amino group at the 2-position are key functional features that dictate its reactivity and potential biological activity.
Table 1: Physicochemical Properties of 6-Chloro-7-deazaguanine
| Property | Value | Source |
| CAS Number | 84955-31-7 | [1][2][3][4][5] |
| Molecular Formula | C₆H₅ClN₄ | [1][3][4][5] |
| Molecular Weight | 168.58 g/mol | [1][3][4] |
| Melting Point | 215-220 °C | |
| Boiling Point | 472.3 °C at 760 mmHg (Predicted) | |
| Appearance | Solid | |
| Purity | ≥97% | |
| Storage | -20°C, stored under nitrogen | |
| IUPAC Name | 2-amino-4-chloropyrrolo[2,3-d]pyrimidine | [1] |
| SMILES | C1=CNC2=C1C(=NC(=N2)N)Cl | [6] |
| InChI Key | VIVLSUIQHWGALQ-UHFFFAOYSA-N |
Synthesis
While a specific, detailed, and publicly available experimental protocol for the direct synthesis of 6-Chloro-7-deazaguanine is not extensively documented in the provided search results, its synthesis can be inferred from the preparation of its structural isomer, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and related 7-deazapurine analogs. The synthesis of the pyrrolo[2,3-d]pyrimidine core generally involves the construction of the pyrimidine (B1678525) ring followed by the annulation of the pyrrole (B145914) ring.
A plausible synthetic approach would start from a substituted pyrimidine precursor. For instance, a common strategy involves the use of a 4,6-diaminopyrimidine (B116622) derivative which can be cyclized with a three-carbon synthon to form the pyrrole ring. Subsequent chlorination at the 6-position would yield the final product.
One patented method for a related isomer involves the following conceptual steps:
-
Preparation of a substituted pyrimidine: This can be achieved through the condensation of a cyanoacetate (B8463686) derivative with a source of the amidine functionality.
-
Cyclization to form the pyrrolo[2,3-d]pyrimidine core: The pyrimidine from the previous step is reacted with a suitable reagent, such as chloroacetaldehyde, to form the fused pyrrole ring.
-
Chlorination: The resulting 7H-pyrrolo[2,3-d]pyrimidin-4-ol is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 4-position (in the case of the isomer). A similar strategy could be adapted to achieve chlorination at the 6-position of the 7-deazaguanine core.
It is important to note that the synthesis of substituted 7-deazapurines can be challenging due to regioselectivity issues and the reactivity of the heterocyclic system.
Biological Activity and Mechanism of Action
6-Chloro-7-deazaguanine has been investigated for its activity as a kinase inhibitor. Specifically, it has been characterized as an inactive molecule with respect to the IκB kinase (IKK) isoforms, IKKα and IKKβ.[2][7][8] The reported inhibitory constant (Ki) for both IKKα and IKKβ is greater than 30 μM.[2][7][8] This lack of potent inhibitory activity suggests that 6-Chloro-7-deazaguanine can serve as a negative control in studies involving IKK inhibitors or as a starting scaffold for the development of more potent analogs.
The IKK complex is a central regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][9] This pathway plays a critical role in regulating immune and inflammatory responses, cell survival, and proliferation.[9] There are two major NF-κB signaling pathways: the canonical and the non-canonical pathways.
-
Canonical NF-κB Pathway: This pathway is primarily activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) and interleukin-1 (IL-1).[1][10] Activation of the IKK complex, which consists of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), leads to the phosphorylation and subsequent degradation of IκB proteins.[10] This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.[11] IKKβ is considered the critical kinase in the canonical pathway.[7]
-
Non-canonical NF-κB Pathway: This pathway is activated by a subset of TNFR superfamily members, such as BAFF-R and CD40.[11][12] It is dependent on the activation of NF-κB-inducing kinase (NIK), which then activates an IKKα homodimer.[13] This leads to the phosphorylation and processing of p100 to p52, resulting in the nuclear translocation of p52/RelB heterodimers.[10][11]
Given that 6-Chloro-7-deazaguanine is a weak inhibitor of both IKKα and IKKβ, it is not expected to significantly modulate either the canonical or non-canonical NF-κB pathways at typical screening concentrations.
Signaling Pathway Diagrams
Caption: Canonical NF-κB Signaling Pathway.
Caption: Non-canonical NF-κB Signaling Pathway.
Experimental Protocols
General Synthesis of a 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Illustrative Example)
This protocol is adapted from a patented method for a structural isomer and should be considered as a general guideline that would require optimization for the synthesis of 6-Chloro-7-deazaguanine.
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
To a solution of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol in a suitable solvent (e.g., aqueous acid), heat the reaction mixture to reflux.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Wash the solid with water and dry under vacuum to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Step 2: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain the temperature for several hours.
-
After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) while keeping the temperature low.
-
The product will precipitate out of the solution. Isolate the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
IKKα/β Kinase Inhibition Assay (General Protocol)
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a compound against IKKα and IKKβ.
Materials:
-
Recombinant human IKKα and IKKβ enzymes
-
IKK substrate (e.g., IκBα peptide)
-
ATP (adenosine triphosphate), including radiolabeled [γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
Test compound (6-Chloro-7-deazaguanine) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of 6-Chloro-7-deazaguanine in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the IKK substrate, and the diluted test compound.
-
Add the IKKα or IKKβ enzyme to initiate the pre-incubation. Incubate for a short period at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Allow the reaction to proceed at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control and determine the IC₅₀ or Ki value.
Experimental Workflow Diagram
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
6-Chloro-7-deazaguanine is a valuable chemical entity for researchers in the fields of medicinal chemistry and chemical biology. Its well-defined structure and physicochemical properties make it a useful building block for the synthesis of more complex molecules, including potential therapeutic agents. While it demonstrates weak inhibitory activity against IKKα and IKKβ, its characterization as an "inactive" compound provides a crucial baseline for structure-activity relationship studies and serves as an excellent negative control. The information and protocols provided in this technical guide are intended to facilitate further research and application of 6-Chloro-7-deazaguanine in various scientific endeavors. Further investigation into its synthesis and a broader screening against other biological targets may reveal additional applications for this compound.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Scholarly Article or Book Chapter | IKKα and IKKβ each function to regulate NF-κB activation in the TNF-induced/canonical pathway | ID: 08612z020 | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Chloro-7-deazaguanine | Wolfe Labs [wolfelabs.com]
- 9. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. KEGG PATHWAY: map04064 [kegg.jp]
- 12. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
